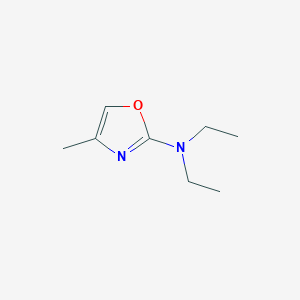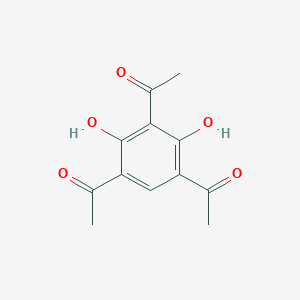
1,1',1''-(2,4-Dihydroxybenzene-1,3,5-triyl)tri(ethan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Triacetylresorcinol is an organic compound derived from resorcinol, a dihydroxybenzene It is characterized by the presence of three acetyl groups attached to the 2, 4, and 6 positions of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 2,4,6-Triacetylresorcinol can be synthesized through the acetylation of resorcinol. One common method involves the reaction of resorcinol with acetic anhydride in the presence of a Lewis acid catalyst such as zinc chloride or ferric chloride. The reaction typically occurs at elevated temperatures, around 140°C, to ensure complete acetylation .
Industrial Production Methods: In an industrial setting, the synthesis of 2,4,6-Triacetylresorcinol may involve continuous flow processes to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions: 2,4,6-Triacetylresorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce resorcinol .
科学研究应用
2,4,6-Triacetylresorcinol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme interactions and as a model compound for understanding biochemical pathways.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of resins, adhesives, and coatings
作用机制
The mechanism by which 2,4,6-Triacetylresorcinol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The acetyl groups play a crucial role in these interactions by enhancing the compound’s affinity for its targets .
相似化合物的比较
4,6-Diacetylresorcinol: Another acetylated derivative of resorcinol, used in heterocyclic synthesis.
2,4,6-Trinitroresorcinol: A nitrated derivative with applications in explosives and analytical chemistry.
Uniqueness: 2,4,6-Triacetylresorcinol is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other derivatives may not be as effective .
属性
CAS 编号 |
64857-82-5 |
|---|---|
分子式 |
C12H12O5 |
分子量 |
236.22 g/mol |
IUPAC 名称 |
1-(3,5-diacetyl-2,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H12O5/c1-5(13)8-4-9(6(2)14)12(17)10(7(3)15)11(8)16/h4,16-17H,1-3H3 |
InChI 键 |
KJCLYEKALSMWHT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C(=C1O)C(=O)C)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



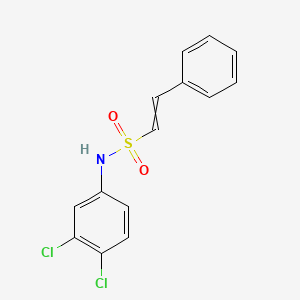




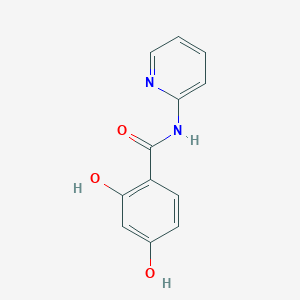
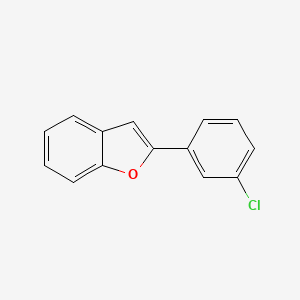

![Bis[8-(3-octyloxiran-2-yl)octyl] benzene-1,2-dicarboxylate](/img/structure/B14487821.png)
![O-[(2-Chlorophenyl)methyl] ethylcarbamothioate](/img/structure/B14487827.png)

